![molecular formula C17H14BrN3O2 B10910661 N'-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide](/img/structure/B10910661.png)
N'-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-METHYLBENZOHYDRAZIDE is a synthetic organic compound known for its potential applications in medicinal chemistry and material science. This compound features a complex structure with an indole core, a bromine substituent, and a benzohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-METHYLBENZOHYDRAZIDE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Condensation with Benzohydrazide: The brominated indole is then condensed with 4-methylbenzohydrazide in the presence of a catalyst such as acetic acid or sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~-(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinonoid structures.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The bromine atom in the indole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’~1~-(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-METHYLBENZOHYDRAZIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its indole core is a common motif in many bioactive molecules, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism of action of N’~1~-(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-METHYLBENZOHYDRAZIDE in biological systems involves its interaction with various molecular targets. The indole core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromine substituent may enhance binding affinity through halogen bonding, while the benzohydrazide moiety can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-(5-CHLORO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-METHYLBENZOHYDRAZIDE
- N’~1~-(5-FLUORO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-METHYLBENZOHYDRAZIDE
Uniqueness
Compared to its analogs with different halogen substituents (chlorine or fluorine), N’~1~-(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-METHYLBENZOHYDRAZIDE may exhibit unique reactivity and binding properties due to the larger size and different electronic characteristics of the bromine atom. This can influence its chemical behavior and biological activity, making it a distinct compound for various applications.
Properties
Molecular Formula |
C17H14BrN3O2 |
|---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-4-methylbenzamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-3-5-11(6-4-10)16(22)20-19-15-13-9-12(18)7-8-14(13)21(2)17(15)23/h3-9,23H,1-2H3 |
InChI Key |
KOWUJNRWKPFINE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-ethoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B10910592.png)
![N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine](/img/structure/B10910593.png)



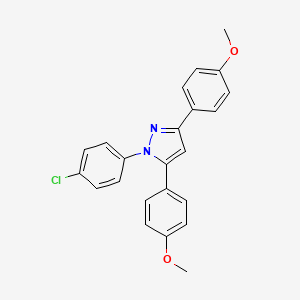
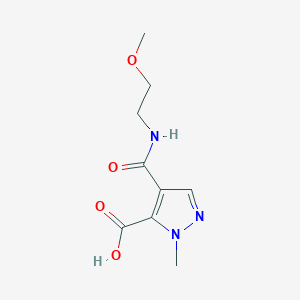
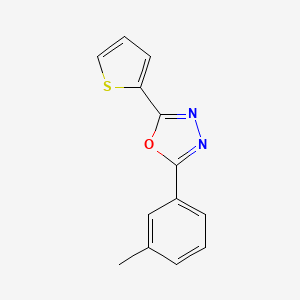
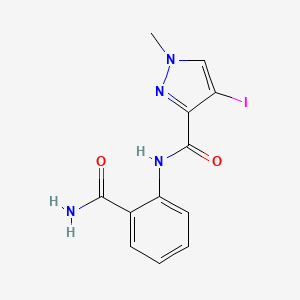
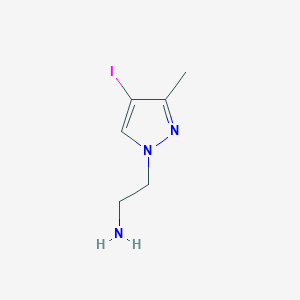
![N'-[(E)-(3-nitrophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B10910641.png)
![N-ethyl-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10910649.png)
![4-bromo-3,5-bis(4-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10910659.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10910670.png)
